![molecular formula C8H15NO3 B051182 Methyl [2-(3-buten-1-yloxy)ethyl]carbamate CAS No. 125183-29-1](/img/structure/B51182.png)
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, also known as MBOC, is a carbamate derivative that has garnered significant attention in the scientific community due to its potential applications in various fields. MBOC is synthesized through a multi-step process and has been utilized in scientific research for its unique properties.
Mecanismo De Acción
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is a carbamate derivative that inhibits the activity of acetylcholinesterase (AChE) by forming a stable covalent bond with the enzyme. AChE is an important enzyme that plays a crucial role in the transmission of nerve impulses. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of other carbamate pesticides.
Biochemical and Physiological Effects:
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been shown to have significant biochemical and physiological effects, particularly on the nervous system. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been shown to have teratogenic effects in animal studies, indicating potential risks to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has several advantages for use in lab experiments, including its stability, ease of synthesis, and unique properties. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, including its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further investigation into the mechanism of action of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its effects on the nervous system could provide valuable insights into the development of new pesticides and other chemical agents. Finally, research into the environmental impact of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its potential for bioaccumulation and persistence in ecosystems could inform regulatory decisions regarding its use.
Métodos De Síntesis
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is synthesized through a multi-step process starting from 3-hydroxypropyl chloroformate and 3-buten-1-ol. The process involves the reaction of 3-hydroxypropyl chloroformate with 3-buten-1-ol in the presence of a base to form the intermediate, 2-(3-buten-1-yloxy)ethyl chloroformate. The intermediate is then reacted with methylamine to form Methyl [2-(3-buten-1-yloxy)ethyl]carbamate. The synthesis process is detailed and requires careful attention to ensure purity of the final product.
Aplicaciones Científicas De Investigación
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been utilized in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a derivatizing agent for the analysis of alcohols and amines, and as a cross-linking agent for the preparation of polyurethane foams. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been used as a substrate for the study of enzyme kinetics and as a model compound for the investigation of the mechanism of action of carbamate pesticides.
Propiedades
Número CAS |
125183-29-1 |
|---|---|
Nombre del producto |
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl N-(2-but-3-enoxyethyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3H,1,4-7H2,2H3,(H,9,10) |
Clave InChI |
UTBUUHZLUIHHMJ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOCCC=C |
SMILES canónico |
COC(=O)NCCOCCC=C |
Sinónimos |
Carbamic acid, [2-(3-butenyloxy)ethyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



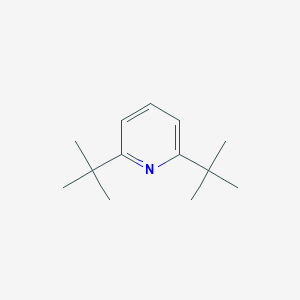

![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
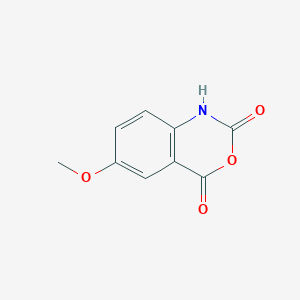
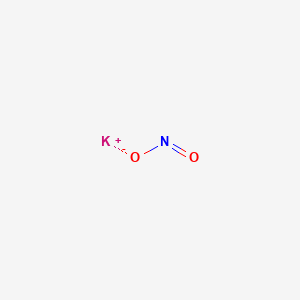

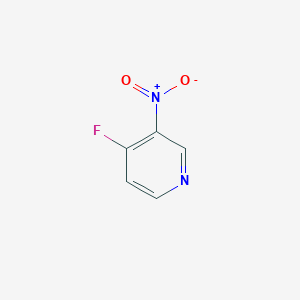
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)


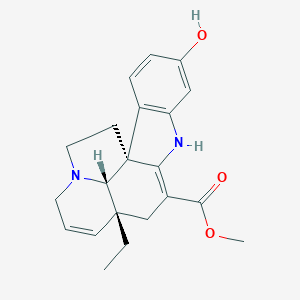

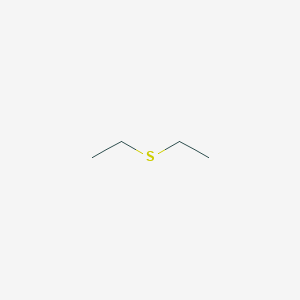
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)